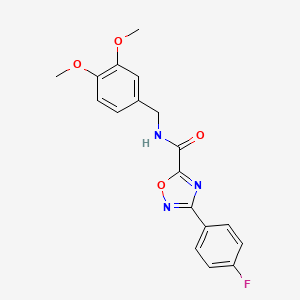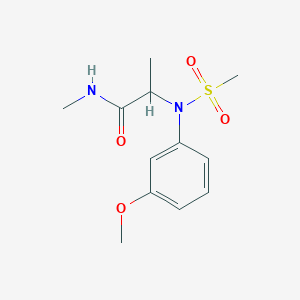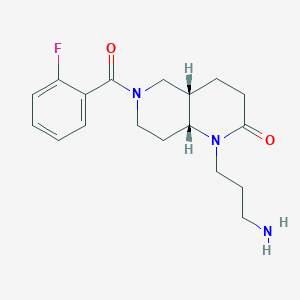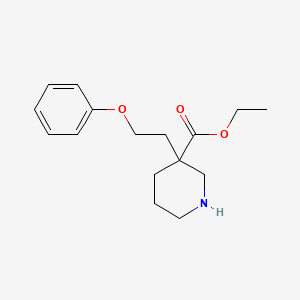
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of various enzymes and proteins such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and β-secretase (BACE1). These enzymes and proteins are involved in various cellular processes such as inflammation, tumor growth, and amyloid beta peptide production. By inhibiting these enzymes and proteins, N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide can potentially prevent or treat various diseases.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting COX-2 and MMPs. It has also been shown to have anti-tumor effects by inhibiting MMPs and inducing apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial effects by inhibiting bacterial DNA gyrase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential to inhibit various enzymes and proteins involved in various cellular processes. This makes it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its potential toxicity and side effects in more detail. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo. Finally, the development of more efficient and cost-effective synthesis methods for N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is also an area of future research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide involves the condensation of 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-24-14-8-3-11(9-15(14)25-2)10-20-17(23)18-21-16(22-26-18)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMNGCIWAIVISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)


![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5493672.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)

![N-(2,4-dimethylphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5493686.png)
![4-[4-(benzyloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5493688.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5493698.png)
![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-(2-thienyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5493699.png)
![4-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B5493705.png)
![4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5493711.png)
![[1-(2,6-diaminopyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5493718.png)
![2-butyl-6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5493721.png)